molecular formula C14H22N2O2 B13458634 tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate

tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate

Cat. No.: B13458634
M. Wt: 250.34 g/mol
InChI Key: PAQMBHLXAGQNTH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-amino-3,5-dimethylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3,5-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate is unique due to its specific structural features, such as the presence of the 4-amino-3,5-dimethylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-9-6-11(7-10(2)12(9)15)8-16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17)

InChI Key

PAQMBHLXAGQNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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